N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Overview
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide is an organic compound that features a 1,3,4-thiadiazole ring, a chlorobenzyl group, and a methylphenoxy butanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.
Introduction of the chlorobenzyl group: This step involves the reaction of the thiadiazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Attachment of the methylphenoxy butanamide moiety: This final step involves the reaction of the chlorobenzyl-thiadiazole intermediate with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems could further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound has shown promise as an antifungal and insecticidal agent, making it useful in agricultural applications.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the chlorobenzyl group and has shown similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antifungal and antiviral properties.
Uniqueness
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-5-2-3-6-17(14)26-12-4-7-18(25)22-20-24-23-19(27-20)13-15-8-10-16(21)11-9-15/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRBJCHVUICTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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